molecular formula C17H16N4O3 B14146638 N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide

N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide

Cat. No.: B14146638
M. Wt: 324.33 g/mol
InChI Key: NPWUYRAYPRHVQH-AWQFTUOYSA-N
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Description

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases formed by the reaction of hydrazides with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 1H-benzimidazole-5-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.

Scientific Research Applications

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity by blocking the active site. Additionally, its hydrazone moiety can interact with biological molecules, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide is unique due to its specific substitution pattern on the phenyl ring and the presence of the benzimidazole moiety

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C17H16N4O3/c1-23-13-5-3-12(16(8-13)24-2)9-20-21-17(22)11-4-6-14-15(7-11)19-10-18-14/h3-10H,1-2H3,(H,18,19)(H,21,22)/b20-9+

InChI Key

NPWUYRAYPRHVQH-AWQFTUOYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3)OC

solubility

5.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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